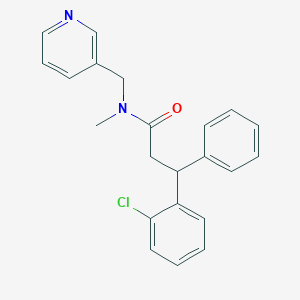
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been studied extensively for its potential use in scientific research. CPP is a member of the phenylpropanoid class of compounds and is structurally similar to other compounds that have been shown to have a variety of biological activities.
作用机制
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide acts as a selective antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of other molecules that normally activate the receptor. This results in a decrease in the activity of the receptor and a subsequent decrease in the activity of the neurons that it regulates.
Biochemical and Physiological Effects:
The effects of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide on the central nervous system are complex and have been the subject of extensive research. In general, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to decrease the activity of the NMDA receptor and to inhibit the release of certain neurotransmitters such as glutamate. This can lead to a variety of physiological effects, including decreased pain sensitivity, decreased locomotor activity, and decreased seizure activity.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide in laboratory experiments is its selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and study its function. However, one limitation of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide is its potential to interact with other receptors or enzymes in the body, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of new compounds that are more selective for the NMDA receptor and have fewer off-target effects. Another area of interest is the use of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide as a tool for studying the role of the NMDA receptor in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Overall, the study of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide and related compounds has the potential to shed new light on the complex interactions between neurotransmitters and their receptors in the central nervous system.
合成方法
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetophenone with N-methyl-N-phenylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 3-pyridinylmethylamine to yield 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide.
科学研究应用
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the central nervous system. 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to selectively block the activity of a type of neurotransmitter receptor known as the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity, which is thought to be important for learning and memory.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-25(16-17-8-7-13-24-15-17)22(26)14-20(18-9-3-2-4-10-18)19-11-5-6-12-21(19)23/h2-13,15,20H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMSEAXCLNCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6133380.png)
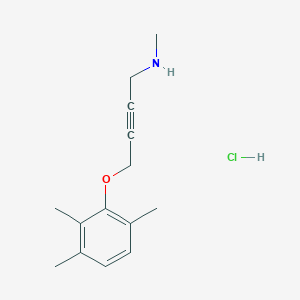
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)
![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N,N-dimethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6133395.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)
![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
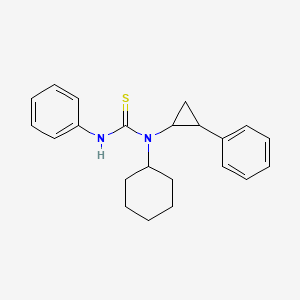
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
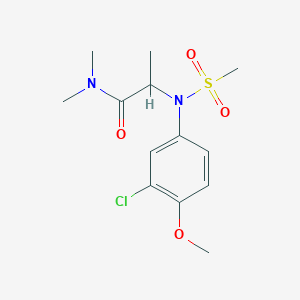
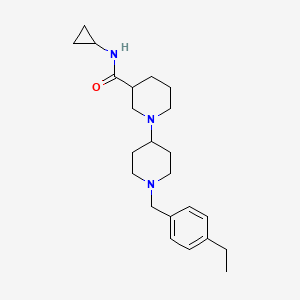
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)